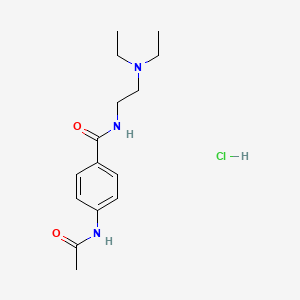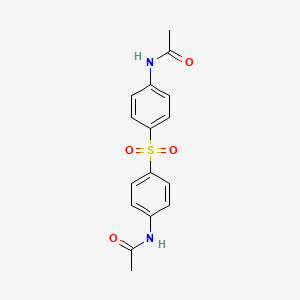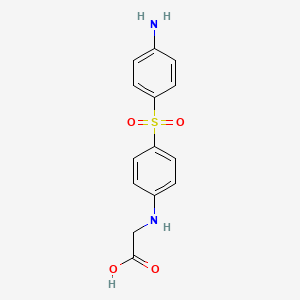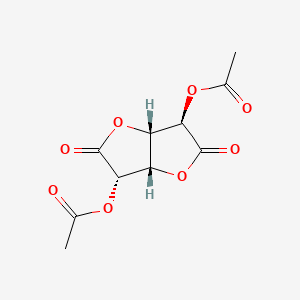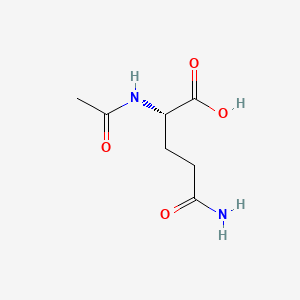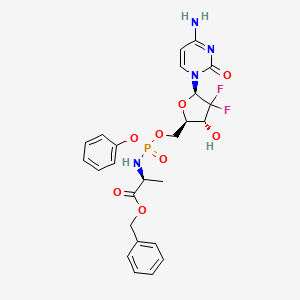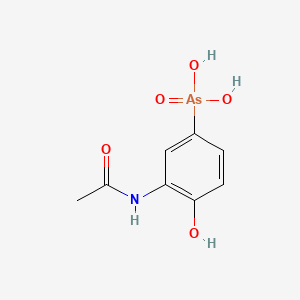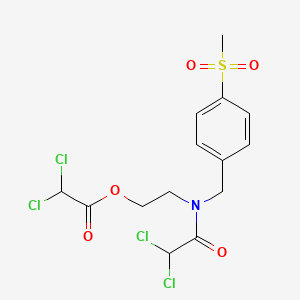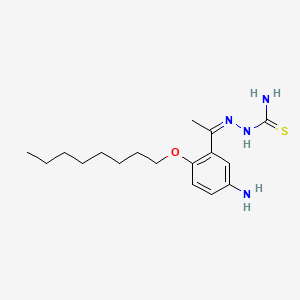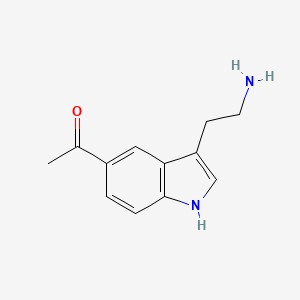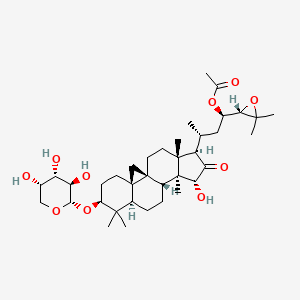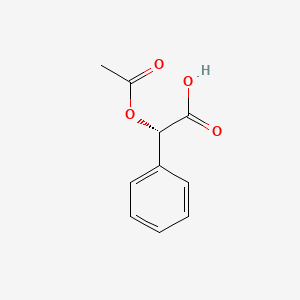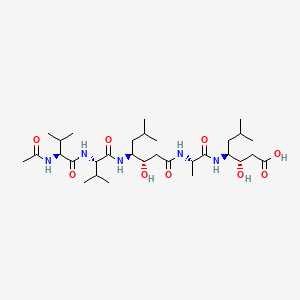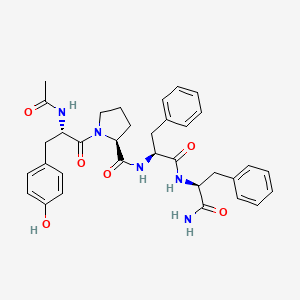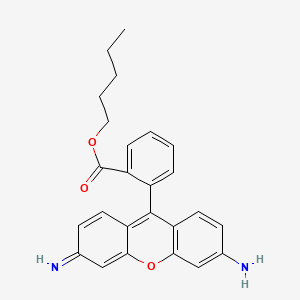
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl rhodamine may promote mitochondrial respiration in liver mitochondria. Amyl rhodamine is responsible for uncoupling (respiratory stimulation in state 4) by two distinct processes. Immediately after amylrhodamine addition stimulation of respiration takes place. The second phase of the respiratory stimulation is not linear in time. Respiration rate within this phase increases with rising of potassium and phosphate content in the medium. The beginning of respiratory increment coincides with the second phase of Ca2+ release from mitochondria.
Applications De Recherche Scientifique
Detection of Reactive Oxygen Species
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate and its derivatives have been utilized in the development of novel fluorescence probes. These probes are specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. They have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, offering a valuable tool for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Inhibitors Against Corrosion
Research on the theoretical synthesis of related compounds, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown these compounds to be effective inhibitors in acidic environments. They protect mild steel against corrosion by being adsorbed on its surface, as demonstrated in studies involving absorption spectra and scanning electron microscope/dispersive X-ray technique (Arrousse et al., 2021).
Chiral Separations in High-Performance Liquid Chromatography
Amylose derivatives, including those with a benzoate moiety, have been synthesized and evaluated for their ability to act as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds have demonstrated significant enantioseparation abilities, making them potentially useful for the separation of chiral compounds in various scientific applications (Tang et al., 2017).
Modulation of Amyloid-Beta Aggregation and Neurotoxicity
Halogenated derivatives of Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate have been studied for their ability to modulate amyloid-beta peptide aggregation, a process implicated in Alzheimer’s disease. Halogenation of the xanthene benzoate group in these compounds enhances their inhibitory capacity on amyloid-beta aggregation, correlating to a reduction in neurotoxicity (Wong et al., 2013).
Propriétés
Numéro CAS |
120167-03-5 |
|---|---|
Nom du produit |
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate |
Formule moléculaire |
C25H24N2O3 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |
Clé InChI |
YDISASJUIRXAHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



